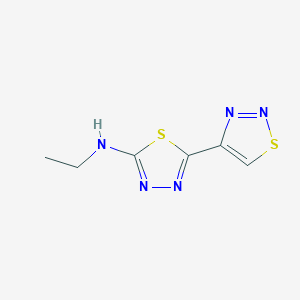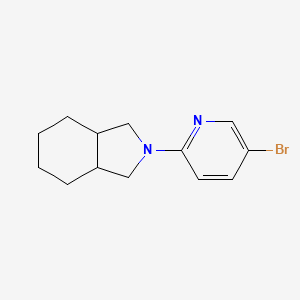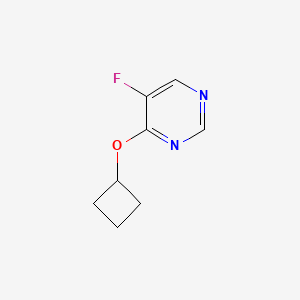![molecular formula C11H11F4N3O B12229293 1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12229293.png)
1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
The synthesis of 1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring. One common method involves the use of trifluoromethylation reactions to introduce the trifluoromethyl group onto the pyridine ring. This can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions .
The pyrrolidine ring is then introduced through a cyclization reaction, often involving the use of a suitable amine precursor. The final step involves the formation of the carboxamide group, which can be achieved through amidation reactions using reagents like carbodiimides or acid chlorides .
Chemical Reactions Analysis
1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions for these reactions vary, but they typically involve the use of solvents like dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyridine derivatives and modified pyrrolidine rings.
Scientific Research Applications
1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide has a wide range of scientific research applications:
Biology: It is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and trifluoromethyl groups on the pyridine ring contribute to its binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide can be compared with other similar compounds, such as:
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: This compound features a similar pyridine ring with different substituents, leading to variations in reactivity and applications.
5-(Trifluoromethyl)pyridin-2-yl derivatives: These compounds share the trifluoromethyl group but differ in other substituents, affecting their chemical and biological properties.
Properties
Molecular Formula |
C11H11F4N3O |
|---|---|
Molecular Weight |
277.22 g/mol |
IUPAC Name |
1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H11F4N3O/c12-7-4-6(11(13,14)15)5-17-10(7)18-3-1-2-8(18)9(16)19/h4-5,8H,1-3H2,(H2,16,19) |
InChI Key |
CHWMWUUGYKUIIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2=C(C=C(C=N2)C(F)(F)F)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-fluoropyrimidine](/img/structure/B12229211.png)


![3-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12229225.png)
![2-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride](/img/structure/B12229232.png)
![3-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyridazine](/img/structure/B12229242.png)
![N-{[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B12229249.png)
![1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B12229250.png)
![5-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]thiophene-2-carboxamide](/img/structure/B12229252.png)
![N-[2-methoxy-4-(methylsulfanyl)butyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B12229254.png)
![1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-(2-furylmethyl)methanamine](/img/structure/B12229261.png)

![2-Methyl-6-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]pyridine](/img/structure/B12229275.png)
![4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylpiperidine](/img/structure/B12229279.png)
